molecular formula C15H25NO B1606795 3,5-DI-Tert-butyl-4-hydroxybenzylamine CAS No. 724-46-9

3,5-DI-Tert-butyl-4-hydroxybenzylamine

Cat. No. B1606795
CAS RN: 724-46-9
M. Wt: 235.36 g/mol
InChI Key: HMPSHLKEYWJVJV-UHFFFAOYSA-N
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Description

“3,5-DI-Tert-butyl-4-hydroxybenzylamine” is a chemical compound that is used in various applications. It is employed as an OLED material and also used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .


Molecular Structure Analysis

The molecular structure of “3,5-DI-Tert-butyl-4-hydroxybenzylamine” can be represented by the formula C15H22O2 . The molecular weight is 234.3340 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Metabolic Studies

Studies have shown the metabolic pathways of 3,5-di-tert-butyl-4-hydroxytoluene (BHT), a related compound, in both rats and humans. Significant differences in metabolism between these species were observed, with varied metabolites identified, such as BHT-acid and S-(3,5-di-tert-butyl-4-hydroxybenzyl)-N-acetylcysteine (Daniel, Gage, & Jones, 1968).

Chemical Transformations

Research indicates the conversion of derivatives like 2,6-di-tert-butyl-4-(alkylamino)methylphenols to N,N-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-alkylamines. These findings highlight the chemical versatility and transformation potential of compounds related to 3,5-di-tert-butyl-4-hydroxybenzylamine (Zeng et al., 2006).

Molecular and Crystal Structure Analysis

Research on 3,5-di-tert-butyl-4-hydroxybenzyl acetate, closely related to 3,5-di-tert-butyl-4-hydroxybenzylamine, includes studying its molecular and crystal structure. Findings show that in crystal, the molecules form infinite chains via hydrogen bonds, revealing intricate structural details (Bukharov et al., 2001).

Polymerization Behavior

The polymerization behavior of various monomeric antioxidants, including compounds similar to 3,5-di-tert-butyl-4-hydroxybenzylamine, was explored using 1H-NMR spectrometry. This research provides insight into the reactivity and potential applications of such compounds in polymer sciences (Munteanu et al., 1985).

Electrochemical Synthesis and Characterization

Studies on electrochemical oxidation of 3,5-di-tert-butylcatechol, a compound structurally similar to 3,5-di-tert-butyl-4-hydroxybenzylamine, have led to the development of non-covalent complexes with potential applications in various electrochemical processes (Salehzadeh & Nematollahi, 2014).

Fuel Stabilization

Research also delves into the use of 3,5-di-tert-butyl-4-hydroxybenzylamine derivatives for stabilizing diesel fuel. This application showcases the compound's potential in enhancing fuel quality and stability, which is crucial in the automotive and energy sectors (Koshelev et al., 1996).

Antioxidant Mechanisms

The antioxidant capabilities of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives were demonstrated, providing insights into mechanisms that could be relevant for various industrial and health-related applications (Farzaliev, Fernando, & Scott, 1978).

Safety and Hazards

The safety data sheet suggests that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-(aminomethyl)-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPSHLKEYWJVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345003
Record name 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

724-46-9
Record name 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.81 g (37.3 mmol) N-formyl-3,5-di-tert.butyl-4-hydroxybenzyl-amine was dissolved in 24 mL dioxane and 7.2 mL concentrated hydrochloric acid. The mixture was heated to reflux for one hour. The mixture was allowed to cool down to room temperature and diluted with 50 mL water. The mixture was made alkaline, using a 10% ammonia solution. 3,5-di-tert.butyl-4-hydroxybenzyl amine precipitated from the medium, was isolated by filtration and dried. 8.5 g (97%) of 3,5-di-tert.butyl-4-hydroxybenzyl amine was isolated (m.p.: 159-9° C.). 3,5-di-tert.butyl-4-hydroxybenzyl amine has a tendency to lose ammonia upon heating, forming the corresponding di- and tribenzyl derivatives.
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9.81 g
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Synthesis routes and methods II

Procedure details

The covalent bonding of an antioxidant to a polymer to yield (An)n ~R can also be carried out as follows: first, to 0.1 mole of sodium cyanoborohydride (II), J. Am. Chem. Soc. Vol. 93, pages 2897 to 2904, 1971 and 0.2 mole of ammonium chloride in 50 ml of methanol:50 ml tetrahydrofuran is added sufficient concentrated ammonium hydroxide and concentrated hydrochloric acid alternatively, to give a pH between 5 and 7 as ascertained by touching a drop of the solution to wet universal indicator paper. Next, 0.1 mole of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (I) is added and the reaction stirred for about 4 hours while maintaining the pH of the reaction vessel at about pH 5 to 7. Then, the mixture is treated with 20 ml of 1 molar sodium hydroxide and extracted with 200 ml of a 10:1 volume of ethyl ether: hexane mixture to give 3,5-di-tert-butyl-4-hydroxybenzylamine (III), which is purified by silica gel column chromatography.
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0 (± 1) mol
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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